molecular formula C11H12ClF3O B8558363 1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol

1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol

Cat. No. B8558363
M. Wt: 252.66 g/mol
InChI Key: FEZJVPGYJYZGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H12ClF3O and its molecular weight is 252.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpropan-1-ol

Molecular Formula

C11H12ClF3O

Molecular Weight

252.66 g/mol

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpropan-1-ol

InChI

InChI=1S/C11H12ClF3O/c1-6(2)10(16)8-4-3-7(12)5-9(8)11(13,14)15/h3-6,10,16H,1-2H3

InChI Key

FEZJVPGYJYZGAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)Cl)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard is prepared from 1.77 g (73 mmol) of iodine-activated magnesium and 18.70 g (72 mmol) 1-bromo-4-chloro-2-trifluoromethyl-benzene dissolved in 150 mL diethyl ether. 5.46 g (72 mmol) isobutyraldehyde in 30 mL diethyl ether are added dropwise to the Grignard reagent at ambient temperature. After the addition has ended the reaction mixture is refluxed for 30 minutes and then stirred overnight at ambient temperature. It is combined with ice water and acidified with hydrochloric acid. The aqueous phase is separated off and extracted with diethyl ether. The organic phases are combined, dried with sodium sulphate and evaporated down. The residue is chromatographed on a silica gel column (petroleum ether/ethyl acetate=9:1). 10.5 g of oil.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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